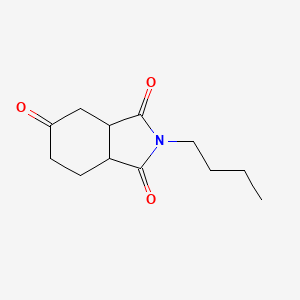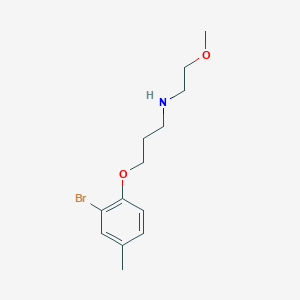![molecular formula C19H16Cl2N2OS B5004474 3-chloro-N-[3-chloro-2-(1-pyrrolidinyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B5004474.png)
3-chloro-N-[3-chloro-2-(1-pyrrolidinyl)phenyl]-1-benzothiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The chemical compound 3-chloro-N-[3-chloro-2-(1-pyrrolidinyl)phenyl]-1-benzothiophene-2-carboxamide, also known as CTDPB, is a synthetic compound that has been extensively studied for its potential therapeutic applications. CTDPB is a member of the benzothiophene family of compounds, which have been shown to have a range of pharmacological activities, including anti-inflammatory, analgesic, and anticancer effects. In
Wirkmechanismus
The exact mechanism of action of 3-chloro-N-[3-chloro-2-(1-pyrrolidinyl)phenyl]-1-benzothiophene-2-carboxamide is not fully understood, but it is thought to act on several different targets in the body. One of the main targets is the peroxisome proliferator-activated receptor gamma (PPARγ), which is a nuclear receptor that plays a key role in regulating glucose and lipid metabolism. This compound has been shown to activate PPARγ, which may be responsible for its neuroprotective and anti-inflammatory effects.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects in animal models. It has been shown to increase the expression of neurotrophic factors such as brain-derived neurotrophic factor (BDNF), which is important for the survival and growth of neurons. This compound has also been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor alpha (TNF-α), which are involved in the inflammatory response.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-chloro-N-[3-chloro-2-(1-pyrrolidinyl)phenyl]-1-benzothiophene-2-carboxamide for lab experiments is that it is a synthetic compound, which means that it can be easily synthesized in large quantities and purified to a high degree of purity. This makes it ideal for use in in vitro and in vivo experiments. However, one of the limitations of this compound is that it is a relatively new compound, and there is still much to be learned about its pharmacological properties and potential therapeutic applications.
Zukünftige Richtungen
There are several future directions for research on 3-chloro-N-[3-chloro-2-(1-pyrrolidinyl)phenyl]-1-benzothiophene-2-carboxamide. One area of interest is in the development of more potent and selective PPARγ agonists, which may have even greater therapeutic potential. Another area of interest is in the development of this compound derivatives that have improved pharmacological properties, such as increased bioavailability and reduced toxicity. Finally, there is also interest in exploring the potential of this compound for the treatment of other conditions, such as cancer and metabolic disorders.
Synthesemethoden
The synthesis of 3-chloro-N-[3-chloro-2-(1-pyrrolidinyl)phenyl]-1-benzothiophene-2-carboxamide involves several steps that have been described in the literature. The starting material for the synthesis is 3-chloro-2-nitrobenzoic acid, which is converted to the corresponding amide using pyrrolidine and triethylamine. The amide is then reduced with iron powder to give the intermediate amine, which is then reacted with 3-chloro-2-bromophenylboronic acid in the presence of a palladium catalyst to give the final product, this compound.
Wissenschaftliche Forschungsanwendungen
3-chloro-N-[3-chloro-2-(1-pyrrolidinyl)phenyl]-1-benzothiophene-2-carboxamide has been extensively studied for its potential therapeutic applications. One of the main areas of research has been in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound has been shown to have neuroprotective effects in animal models of these diseases, and it has been suggested that it may be able to slow or even reverse the progression of these conditions.
In addition to its neuroprotective effects, this compound has also been shown to have anti-inflammatory and analgesic effects. It has been suggested that this compound may be useful in the treatment of chronic pain conditions such as arthritis and neuropathic pain.
Eigenschaften
IUPAC Name |
3-chloro-N-(3-chloro-2-pyrrolidin-1-ylphenyl)-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2N2OS/c20-13-7-5-8-14(17(13)23-10-3-4-11-23)22-19(24)18-16(21)12-6-1-2-9-15(12)25-18/h1-2,5-9H,3-4,10-11H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYCGTYJBKHLPNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=CC=C2Cl)NC(=O)C3=C(C4=CC=CC=C4S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3,4-dimethylphenoxy)-3-[4-(2-fluorophenyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B5004394.png)
![N-[2-(2-pyrazinyl)ethyl]-1-benzofuran-5-carboxamide](/img/structure/B5004399.png)
![3-[1-(2-pyridinylacetyl)-4-piperidinyl]-N-(3-pyridinylmethyl)propanamide](/img/structure/B5004401.png)
![4-(3-chloro-4-methylphenyl)-10-(diphenylmethylene)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5004422.png)
![4-phenyl-N-[2-(trifluoromethyl)phenyl]butanamide](/img/structure/B5004430.png)


![ethyl 4-(4-fluorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylate](/img/structure/B5004447.png)


![3-(4-methylphenyl)-5-({[4-phenyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-1,2,4-oxadiazole](/img/structure/B5004466.png)
![ethyl 2-(acetylamino)-5-[(butylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B5004478.png)
![3-chloro-5-(3,4-dimethoxyphenyl)-N-3-pyridinyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5004480.png)
![N-[2-(1H-indol-3-yl)ethyl]-6-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B5004491.png)